(Z)-N'-Hydroxyisobutyrimidamide
Overview
Description
(Z)-N’-Hydroxyisobutyrimidamide is a chemical compound with a unique structure that includes a hydroxy group and an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxyisobutyrimidamide typically involves the reaction of isobutyronitrile with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidamide structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-Hydroxyisobutyrimidamide may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The industrial methods focus on maximizing yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxyisobutyrimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted imidamides, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-Hydroxyisobutyrimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, (Z)-N’-Hydroxyisobutyrimidamide is explored for its potential anti-inflammatory and anticancer properties. Its interactions with molecular targets in cells are of particular interest for developing new treatments.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxyisobutyrimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved include enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxyisobutyramide
- N-Hydroxyisobutyric acid
- Isobutyrimidamide
Uniqueness
(Z)-N’-Hydroxyisobutyrimidamide is unique due to its specific (Z)-configuration, which influences its reactivity and binding properties. This configuration distinguishes it from other similar compounds and contributes to its specific applications and effectiveness in various fields.
Properties
IUPAC Name |
N'-hydroxy-2-methylpropanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRDEHLFNLLCQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-56-3, 35613-84-4 | |
Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxy-2-methylpropanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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